Cas no 52089-62-0 (Diethyl Succinate-d4)

Diethyl Succinate-d4 化学的及び物理的性質
名前と識別子
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- diethyl succinate-2,2,3,3-d4
- DIETHYL SUCCINATE, [2,2,3,3-D4]
- Diethyl Succinate-d4
-
計算された属性
- 同位体原子数: 4
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 7
- 複雑さ: 135
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- 互变异构体数量: 何もない
- XLogP3: 何もない
じっけんとくせい
- Color/Form: 使用できません
- 密度みつど: 1.050 g/mL at 25 °C
- ゆうかいてん: -20 °C(lit.)
- Boiling Point: 218 °C(lit.)
- フラッシュポイント: 212 °F
- Refractive Index: n20/D 1.419(lit.)
- Solubility: 使用できません
Diethyl Succinate-d4 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1639187-5g |
Diethyl succinate-d4 |
52089-62-0 | 98% | 5g |
¥5978.00 | 2024-05-10 | |
TRC | D445061-100mg |
Diethyl Succinate-d4 |
52089-62-0 | 100mg |
$81.00 | 2023-05-18 | ||
TRC | D445061-50mg |
Diethyl Succinate-d4 |
52089-62-0 | 50mg |
$64.00 | 2023-05-18 | ||
A2B Chem LLC | AG20084-5g |
DIETHYL SUCCINATE-2,2,3,3-D4 |
52089-62-0 | 5g |
$745.00 | 2024-04-19 | ||
TRC | D445061-500mg |
Diethyl Succinate-d4 |
52089-62-0 | 500mg |
$167.00 | 2023-05-18 | ||
A2B Chem LLC | AG20084-1g |
DIETHYL SUCCINATE-2,2,3,3-D4 |
52089-62-0 | 1g |
$339.00 | 2024-04-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1639187-1g |
Diethyl succinate-d4 |
52089-62-0 | 98% | 1g |
¥3500.00 | 2024-05-10 |
Diethyl Succinate-d4 関連文献
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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7. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
Diethyl Succinate-d4に関する追加情報
Diethyl Succinate-d4: Applications and Significance in Modern Chemical Research
Diethyl Succinate-d4, a deuterated derivative of diethyl succinate with the CAS number 52089-62-0, has emerged as a crucial compound in various scientific disciplines, particularly in the fields of analytical chemistry, pharmaceutical research, and materials science. The introduction of deuterium atoms into the molecular structure not only enhances the compound's stability but also provides unique isotopic properties that make it invaluable for a wide range of applications.
The molecular formula of Diethyl Succinate-d4 is C6H10D4O4, reflecting its deuterated nature. This modification imparts distinct spectroscopic characteristics, making it an excellent internal standard for NMR (Nuclear Magnetic Resonance) spectroscopy. In recent years, NMR spectroscopy has become an indispensable tool in drug discovery and development, enabling researchers to determine the structure and dynamics of complex molecules with high precision.
One of the most significant applications of Diethyl Succinate-d4 is in the field of metabolic studies. Deuterated compounds are widely used as tracers to track metabolic pathways and understand the biochemical processes within living organisms. By incorporating Diethyl Succinate-d4 into metabolic pathways, researchers can gain insights into how drugs are metabolized and how they interact with biological systems. This information is critical for optimizing drug formulations and improving therapeutic outcomes.
In addition to its role in metabolic studies, Diethyl Succinate-d4 has found utility in the synthesis of complex organic molecules. Its stable deuterium atoms serve as excellent handles for synthetic transformations, allowing chemists to introduce deuterium at specific positions in a molecule without affecting its overall structure. This capability is particularly valuable in the development of labeled compounds for use in biochemical assays and drug metabolism studies.
The pharmaceutical industry has also leveraged Diethyl Succinate-d4 in the development of new drugs. Deuterated drugs are designed to exhibit improved pharmacokinetic properties, such as longer half-lives and reduced toxicity. For instance, deuterium labeling has been shown to enhance the metabolic stability of certain drug candidates, thereby extending their therapeutic efficacy. Diethyl Succinate-d4, with its well-characterized properties, serves as a valuable building block in the synthesis of such deuterated pharmaceuticals.
Recent advancements in analytical techniques have further expanded the applications of Diethyl Succinate-d4. Techniques such as mass spectrometry (MS) and infrared (IR) spectroscopy benefit from the unique isotopic signature of deuterated compounds, allowing for more accurate identification and quantification of molecules. These techniques are essential in quality control processes, where the presence of impurities can significantly impact the efficacy and safety of pharmaceutical products.
The use of Diethyl Succinate-d4 in materials science is another emerging area of interest. Deuterated compounds can exhibit different physical properties compared to their non-deuterated counterparts, making them useful for studying material behavior under various conditions. For example, researchers have utilized Diethyl Succinate-d4 to investigate polymer dynamics and understand how molecular weight affects material properties. This knowledge is crucial for developing new materials with tailored characteristics for industrial applications.
The environmental impact of using deuterated compounds like Diethyl Succinate-d4 is also a topic of ongoing research. While deuterium is a non-radioactive isotope and generally considered environmentally benign, its long-term effects on ecosystems are still being studied. Researchers are exploring ways to minimize waste and ensure that deuterated compounds are disposed of responsibly without causing harm to the environment.
In conclusion, Diethyl Succinate-d4 (CAS number 52089-62-0) is a versatile compound with a wide range of applications across multiple scientific disciplines. Its unique isotopic properties make it an invaluable tool for researchers in analytical chemistry, pharmaceuticals, materials science, and environmental studies. As scientific understanding continues to evolve, the importance of compounds like Diethyl Succinate-d4 is likely to grow even further, driving innovation and discovery in countless fields.
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